5-Cyano-2-methylbenzenesulfonyl fluoride
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Overview
Description
5-Cyano-2-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a methyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylbenzenesulfonyl fluoride can be achieved through a one-pot synthesis method from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents . The process typically includes the use of phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient systems with phase transfer catalysts ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts . The reactions are typically carried out in solvents like acetonitrile under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
5-Cyano-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylbenzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with active site amino acids in enzymes, leading to enzyme inhibition . This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which forms covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
Uniqueness
5-Cyano-2-methylbenzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its cyano group, in particular, adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-cyano-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3 |
InChI Key |
CQRNWRMACANBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)F |
Origin of Product |
United States |
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